molecular formula C18H18N4O3S3 B6552239 2-{[4-amino-5-(thiophene-2-sulfonyl)pyrimidin-2-yl]sulfanyl}-N-(2-ethylphenyl)acetamide CAS No. 1040679-74-0

2-{[4-amino-5-(thiophene-2-sulfonyl)pyrimidin-2-yl]sulfanyl}-N-(2-ethylphenyl)acetamide

Cat. No.: B6552239
CAS No.: 1040679-74-0
M. Wt: 434.6 g/mol
InChI Key: PUOBESJDEQFIHT-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains several functional groups and structural features. It includes a pyrimidine ring, which is a six-membered ring with two nitrogen atoms, and a thiophene ring, which is a five-membered ring with one sulfur atom . It also contains an acetamide group and a sulfanyl group .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the pyrimidine and thiophene rings would give the molecule a certain degree of rigidity. The sulfanyl group could potentially participate in hydrogen bonding, affecting the compound’s solubility and reactivity .


Physical and Chemical Properties Analysis

Some physical and chemical properties of this compound can be inferred from its structure. For example, it’s likely to be a solid at room temperature, given its molecular weight . Its solubility would depend on the polarity of its functional groups .

Future Directions

The future directions for research on this compound would depend on its properties and potential applications. For example, if it shows promise as a drug, future research could focus on optimizing its synthesis, studying its mechanism of action, and testing its efficacy and safety in preclinical and clinical trials .

Properties

IUPAC Name

2-(4-amino-5-thiophen-2-ylsulfonylpyrimidin-2-yl)sulfanyl-N-(2-ethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O3S3/c1-2-12-6-3-4-7-13(12)21-15(23)11-27-18-20-10-14(17(19)22-18)28(24,25)16-8-5-9-26-16/h3-10H,2,11H2,1H3,(H,21,23)(H2,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUOBESJDEQFIHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1NC(=O)CSC2=NC=C(C(=N2)N)S(=O)(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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